5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a dichlorophenyl group, a methyl group, and a carbonitrile group attached to a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . These molecules often work by inhibiting the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby prolonging their activity in the central nervous system .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of the insecticide fipronil , suggesting that it may interact with biochemical pathways related to insect physiology.
Pharmacokinetics
Similar compounds have shown favorable adme profiles in antimicrobial efficacy studies .
Result of Action
Similar compounds have shown moderate to excellent activity against various microbial strains , indicating potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,3-dichlorobenzonitrile with appropriate reagents to introduce the amino and methyl groups onto the pyrazole ring. One common method involves the cyclization of 2,3-dichlorobenzonitrile with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under controlled conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: Pyrazole derivatives, including this compound, have been explored for their use as agrochemicals, such as herbicides and insecticides.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile
- 4-(3,4-dichlorophenyl)-1-tetralone
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its resulting biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and spectrum of activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-1-(2,3-dichlorophenyl)-3-methylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4/c1-6-7(5-14)11(15)17(16-6)9-4-2-3-8(12)10(9)13/h2-4H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNBNBMRHSAJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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